Oral Bioavailability: Torasemide Exhibits Approximately 2-Fold Higher and Less Variable Absorption Than Furosemide
Torasemide demonstrates substantially higher oral bioavailability compared to furosemide, with a value of approximately 80% in healthy individuals and 80–100% in patients with edema, roughly double that of furosemide which ranges from 26% to 65% [1]. In a randomized crossover trial of 16 patients with compensated congestive heart failure, torsemide (10 mg orally) achieved peak plasma concentration more rapidly (tmax = 1.1 ± 0.9 hours) than furosemide (40 mg orally; tmax = 2.4 ± 2.5 hours), with greater and less variable bioavailability [2]. This consistency translates to a predictable 1:1 oral-to-intravenous dose equivalence for torasemide, compared to a 2:1 ratio for furosemide [3].
| Evidence Dimension | Oral bioavailability and absorption consistency |
|---|---|
| Target Compound Data | Bioavailability 80–100%; oral-to-IV ratio 1:1; tmax 1.1 ± 0.9 hours |
| Comparator Or Baseline | Furosemide: Bioavailability 10–100%; oral-to-IV ratio 2:1; tmax 2.4 ± 2.5 hours |
| Quantified Difference | Torasemide bioavailability ≈ 2× higher (80% vs. 40% mean); absorption 2.2× faster (tmax difference); 1:1 vs. 2:1 oral-to-IV dosing |
| Conditions | Healthy volunteers and patients with congestive heart failure |
Why This Matters
Higher and more predictable bioavailability enables reliable once-daily oral dosing and reduces the risk of subtherapeutic exposure or diuretic resistance.
- [1] Knauf H, Mutschler E. Clinical pharmacokinetics and pharmacodynamics of torasemide. Clin Pharmacokinet. 1998;34(1):1-24. View Source
- [2] Vargo DL, Kramer WG, Black PK, et al. Bioavailability, pharmacokinetics, and pharmacodynamics of torsemide and furosemide in patients with congestive heart failure. Clin Pharmacol Ther. 1995;57(6):601-609. View Source
- [3] PMC4346710 Table 1: Comparison of Loop Diuretics. View Source
